11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one
Overview
Description
Mechanism of Action
Reichstein’s Compound E, also known as 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one, 20beta-Hydroxycortisol, or 20beta-Dihydrocortisol, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate towards cortisol .
Target of Action
The primary target of Reichstein’s Compound E is the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including metabolism, inflammation, and immune response .
Mode of Action
Reichstein’s Compound E acts as a glucocorticoid, though it is less potent than cortisol . It can bind to glucocorticoid receptors and exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .
Biochemical Pathways
Reichstein’s Compound E is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .
Pharmacokinetics
It is known that it is converted in the liver to the active metabolite hydrocortisone .
Result of Action
The molecular and cellular effects of Reichstein’s Compound E’s action include metabolic and anti-inflammatory effects . It can also influence the secretion of ACTH from the pituitary gland .
Biochemical Analysis
Biochemical Properties
Reichstein’s compound E plays a role in biochemical reactions as a metabolite of cortisol . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from cortisol by the enzyme 11β-hydroxysteroid dehydrogenase . The nature of these interactions involves the reduction of the 20-oxo group in cortisol to a hydroxy group .
Cellular Effects
The effects of Reichstein’s compound E on various types of cells and cellular processes are primarily related to its role as a metabolite of cortisol. It influences cell function by participating in glucocorticoid pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Reichstein’s compound E exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of enzymes such as 11β-hydroxysteroid dehydrogenase, which converts cortisol to Reichstein’s compound E .
Metabolic Pathways
Reichstein’s compound E is involved in the glucocorticoid metabolic pathway . It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Reichstein’s compound E within cells and tissues involve its participation in glucocorticoid pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnene derivatives at specific positions to introduce the hydroxyl groups at the 11beta, 17alpha, 20beta, and 21 positions . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Comparison with Similar Compounds
Similar Compounds
4-Pregnene-11beta,17alpha,20alpha,21-tetrol-3-one: This compound differs in the stereochemistry at the 20 position.
17alpha,20beta-Dihydroxy-4-pregnen-3-one:
Uniqueness
11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-LCGKLAOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871599 | |
Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-58-5 | |
Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 20β-Dihydrocortisol in cortisol metabolism?
A1: 20β-Dihydrocortisol (also known as Reichstein's compound E or 4-Pregnene-11β,17α,20β,21-tetrol-3-one) is a key metabolite of cortisol. It's primarily formed through the reduction of cortisol's 20-keto group by the enzyme 20β-hydroxysteroid dehydrogenase. [, , ] This metabolic pathway contributes significantly to cortisol clearance, particularly in species like sheep where 20β-Dihydrocortisol is a major metabolite. []
Q2: How does the excretion pattern of 20β-Dihydrocortisol differ across species?
A2: Studies reveal distinct differences in 20β-Dihydrocortisol excretion between species. For instance, squirrel monkeys excrete a significant amount of unconjugated 20β-Dihydrocortisol in their urine. In contrast, humans excrete minimal amounts of tetrahydrocortisol and tetrahydrocortisone, which are metabolites related to 20β-Dihydrocortisol. []
Q3: Why is 20β-Dihydrocortisol being explored as a potential biomarker for certain diseases?
A3: Research suggests that 20β-Dihydrocortisol plasma concentrations fluctuate less compared to cortisol due to the dampening effect of the metabolic process. [] This makes it a potentially valuable biomarker for diseases like transmissible spongiform encephalopathies, where it shows elevated levels in affected ewes. [] Its stability and integration of cortisol production over time make it a promising candidate for non-invasive diagnostic tests. []
Q4: Can therapeutic treatment with ACTH elevate urinary 20β-Dihydrocortisol levels in horses?
A4: A study investigating the effects of ACTH administration in horses found high levels of 20β-Dihydrocortisol in the urine. [] While the study focused on cortisol levels for doping control purposes, the presence of elevated 20β-Dihydrocortisol highlights its connection to cortisol metabolism in horses. []
Q5: How does the administration of glycyrrhetinic acid impact the ratio of cortisol to 20β-Dihydrocortisol?
A5: Glycyrrhetinic acid, a compound found in licorice, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol metabolism. Administration of glycyrrhetinic acid led to a significant correlation between serum glycyrrhetinic acid levels and the ratio of cortisol to cortisone (the inactive metabolite of cortisol). [] While the study focused on cortisone, it highlights the potential for compounds to disrupt the delicate balance of cortisol metabolism, potentially impacting the levels of metabolites like 20β-Dihydrocortisol.
Q6: How does the reduction of isocortisol relate to 20β-Dihydrocortisol?
A6: Research indicates that an NADPH-dependent 21-oxo-20-hydroxysteroid reductase enzyme isolated from sheep liver can reduce isocortisol to 20β-Dihydrocortisol (Reichstein's compound E). This enzyme exhibits a preference for steroidal 20-hydroxy-21-aldehydes as substrates, suggesting a potential pathway for 20β-Dihydrocortisol formation. [] The presence of this reductase activity in other species like hamsters and rats further supports the role of this pathway. []
Q7: What is the significance of 6β-hydroxylation in the context of 20β-Dihydrocortisol?
A7: While limited information is available on the specific 6β-hydroxylation of 20β-Dihydrocortisol, research suggests that 20β-Dihydrocortisol can undergo this modification in vivo. [] This finding hints at a potential metabolic pathway for 20β-Dihydrocortisol and its potential conversion into other metabolites.
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